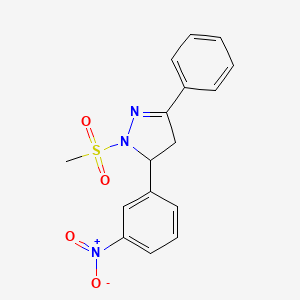
1-(methylsulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Methylsulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a compound that belongs to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O4S. The compound features a methylsulfonyl group, a nitrophenyl moiety, and a phenyl ring, contributing to its unique chemical properties.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. In vitro studies indicate that these compounds can induce apoptosis and enhance caspase-3 activity, suggesting their potential as effective anticancer agents .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.5 | Apoptosis induction |
| Compound A | Lung Cancer | 10 | Microtubule destabilization |
| Compound B | Colorectal Cancer | 5 | Caspase activation |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (μM) | Reference Drug |
|---|---|---|---|
| This compound | COX-2 | 0.01 | Diclofenac (54.65) |
| Compound C | COX-1 | 5.40 | Indomethacin |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Microtubule Destabilization : The compound has been shown to disrupt microtubule assembly, which is crucial for cell division.
- Caspase Activation : It enhances the activity of caspase enzymes involved in the apoptosis pathway.
- Inhibition of Pro-inflammatory Mediators : By inhibiting COX enzymes, it reduces the production of prostaglandins that mediate inflammation.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Breast Cancer Study : A study involving MDA-MB-231 cells treated with the compound showed significant morphological changes indicative of apoptosis at concentrations as low as 1 μM .
- Inflammation Model : In animal models of inflammation, pyrazole derivatives demonstrated reduced edema and inflammation markers compared to control groups .
Propiedades
IUPAC Name |
2-methylsulfonyl-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-24(22,23)18-16(13-8-5-9-14(10-13)19(20)21)11-15(17-18)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSKXRWIUGYHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














